molecular formula C17H13F3O3 B1328061 4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone CAS No. 898760-49-1

4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone

Cat. No. B1328061
CAS RN: 898760-49-1
M. Wt: 322.28 g/mol
InChI Key: AHEMQSWVFQZUBT-UHFFFAOYSA-N
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Description

The compound “4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone” is a benzophenone derivative with a 1,3-dioxolane ring and a trifluoromethyl group attached. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The 1,3-dioxolane ring is a type of acetal, a functional group characterized by a carbon atom bonded to two-ether oxygen atoms .


Chemical Reactions Analysis

Benzophenones are known to undergo a variety of reactions, including reductions, Grignard reactions, and various condensation reactions . The 1,3-dioxolane ring can be cleaved under acidic conditions to yield the corresponding carbonyl compound .


Physical And Chemical Properties Analysis

Again, without specific data, we can only make educated guesses about the properties of this compound. Benzophenones are typically crystalline solids at room temperature, and the presence of the trifluoromethyl group may increase the compound’s lipophilicity .

Mechanism of Action

Without more specific information about the intended use of this compound, it’s difficult to comment on its mechanism of action. Benzophenones are often used in pharmaceuticals and materials science due to their ability to absorb UV light .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. In general, handling of organic compounds should be done with appropriate personal protective equipment, and disposal should be in accordance with local regulations .

Future Directions

The study of benzophenone derivatives is a rich field with potential applications in pharmaceuticals, materials science, and other areas. The specific compound you’ve mentioned could be of interest in these areas, but without more information, it’s difficult to speculate .

properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)14-4-2-1-3-13(14)15(21)11-5-7-12(8-6-11)16-22-9-10-23-16/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEMQSWVFQZUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645125
Record name [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone

CAS RN

898760-49-1
Record name [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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